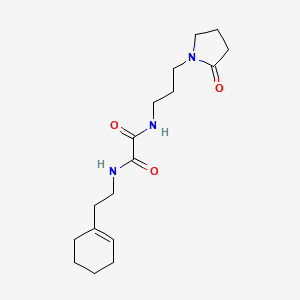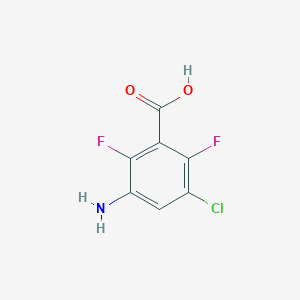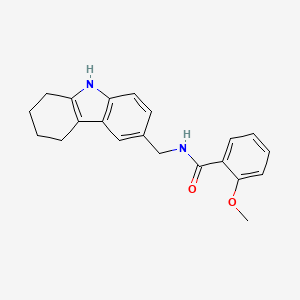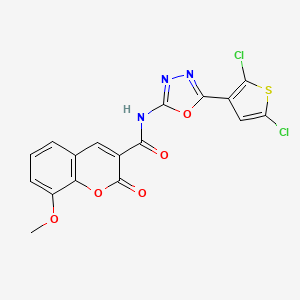![molecular formula C16H15N3OS B2437137 7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-65-2](/img/structure/B2437137.png)
7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a nitrogen-containing heterocyclic compound . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Applications De Recherche Scientifique
Molecular Structure and Crystal Engineering
The compound 7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, related to pyrazolo[1,5-a][1,3,5]triazines and pyrido[1,5-a][1,3,5]triazines, has been studied for its molecular dimensions and aromatic delocalization. These studies indicate a significant interest in the molecular and crystal structures of such compounds. The conformation of ethylsulfanyl substituents and the absence of hydrogen bonds in crystal structures, alongside pi-stacking interactions, suggest a potential for designing materials with specific optical or electronic properties. This research is foundational for developing materials with desired structural and functional attributes (Insuasty et al., 2008).
Antifungal Activity
Compounds within the structural family of pyrido[1,2-a][1,3,5]triazin-4-one, including variations with pyrido[3,4-e]-1,2,4-triazines, have demonstrated potential antifungal properties. The variations in substituents and the core structure have been explored for their bioactivity against fungi such as Candida, Aspergillus, Mucor, and Trychophyton species. This suggests the compound’s analogs could be researched further as potential antifungal agents, contributing to the development of new antifungal drugs with specific activity profiles (Reich et al., 1989).
Bioinorganic Chemistry and BSA-Binding Studies
The exploration of novel sulfonated zinc-triazine complexes, including those with pyridyl triazine cores, highlights the potential for bioinorganic applications of these compounds. The synthesized complexes have shown promise in biological applications, particularly through their interaction with bovine serum albumin (BSA), indicating potential for drug delivery or diagnostic purposes. The studies of ligand and complex bindings with BSA underline the significance of these compounds in the context of serum distribution and bioavailability, which could lead to advancements in medicinal chemistry and pharmacology (Abeydeera et al., 2018).
Encapsulation for Drug Delivery
Investigations into the encapsulation of lipophilic derivatives within water-soluble metalla-cages highlight the potential for using 7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one derivatives in targeted drug delivery systems. The ability to encapsulate biologically relevant structures within these cages, combined with their demonstrated cytotoxicity against cancer cells, presents a novel approach to designing drug delivery mechanisms that can efficiently transport and release therapeutic agents in a controlled manner (Mattsson et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-6-13(7-4-11)10-21-15-17-14-8-5-12(2)9-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKYUXMZBEJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=C(C=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)
![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)

![N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide](/img/structure/B2437061.png)



![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2437067.png)

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2437072.png)
![Ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2437075.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B2437077.png)